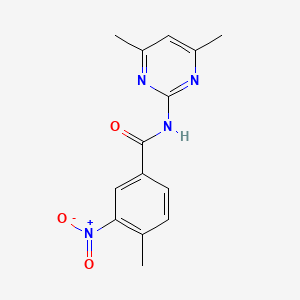

N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-8-4-5-11(7-12(8)18(20)21)13(19)17-14-15-9(2)6-10(3)16-14/h4-7H,1-3H3,(H,15,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOXEWMMWKVDMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CC(=N2)C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide can be achieved through several methods. One common approach involves the condensation of β-dicarbonyl compounds with amines. For instance, the synthesis under microwave irradiation of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been shown to be effective in increasing the reaction rate and yield .

Chemical Reactions Analysis

Formation of the Benzamide Core

The benzamide backbone is likely synthesized through amide bond formation between 4-methyl-3-nitrobenzoic acid and 4,6-dimethyl-2-pyrimidineamine. This reaction typically requires:

-

Reagents : Coupling agents (e.g., EDC, HOBt) or direct ammoniation under basic conditions.

-

Conditions : DMF or dichloromethane as solvents, room temperature to 60°C.

Nitration and Substitution

The nitro group at position 3 is introduced via nitration of a precursor benzamide. Nitration conditions often involve:

-

Reagents : Mixed acid (HNO₃/H₂SO₄) or nitronium tetrafluoroborate.

-

Conditions : Controlled temperatures (e.g., -10°C to 30°C) to direct nitration to the meta position relative to the methyl group .

Pyrimidine Substituent Attachment

The 4,6-dimethylpyrimidin-2-yl group is appended via nucleophilic substitution or coupling reactions. For example:

-

Reagents : Pyrimidineamine and activating agents (e.g., carbonyl diimides).

-

Conditions : Organic solvents (e.g., acetonitrile) at 30–80°C .

Table 1: Key Synthesis Steps and Conditions

| Step | Reagents/Conditions | Source |

|---|---|---|

| Amide Bond Formation | EDC/HOBt, DMF, 25–60°C | |

| Nitration | HNO₃/H₂SO₄, -10°C to 30°C | |

| Pyrimidine Coupling | Pyrimidineamine, carbonyl diimides, 30–80°C |

Reaction Mechanisms and Transformations

The compound undergoes various chemical transformations due to its functional groups:

Hydrolysis of the Amide Group

The amide bond can hydrolyze under acidic or basic conditions to yield the corresponding carboxylic acid and pyrimidineamine:

This reaction is accelerated by catalytic acids or bases.

Reduction of the Nitro Group

The nitro group at position 3 can be reduced to an amino group using reagents like hydrogen gas with palladium catalysts:

Reduction conditions often involve elevated temperatures (60–100°C) and pressures (0.6–1.0 MPa) .

Substitution on the Pyrimidine Ring

The pyrimidine substituent may undergo nucleophilic aromatic substitution if activated (e.g., by electron-withdrawing groups). For example, displacement of leaving groups (e.g., triazolyl) can occur under forcing conditions:

Table 2: Common Reactions and Reagents

| Reaction Type | Reagents/Conditions | Source |

|---|---|---|

| Amide Hydrolysis | HCl or NaOH, refluxing THF | |

| Nitro Group Reduction | H₂/Pd/C, 60–100°C, 0.6–1.0 MPa | |

| Pyrimidine Substitution | Aliphatic amines, acetonitrile, RT |

Synthetic Utility

As an intermediate, it can participate in condensation reactions or cyclizations. For example, its amide group may react with carbonyl compounds to form heterocycles, while the nitro group can guide further functionalization .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide has been studied for its potential as an anticancer agent. Its structural similarity to other pyrimidine derivatives allows it to interact with various biological targets involved in cancer progression.

Mechanism of Action

Research indicates that compounds with similar structures can inhibit key enzymes involved in DNA methylation, such as DNA methyltransferases (DNMTs). For instance, derivatives of pyrimidines have shown to inhibit DNMT1 and DNMT3A, which are crucial for cancer cell proliferation and survival .

Antimicrobial Activity

Inhibition of Bacterial Growth

Studies have demonstrated that pyrimidine derivatives exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, showing promising results comparable to established antibiotics .

Case Study: Sulfamethazine Derivative

The drug sulfamethazine, related to the target compound, has been used as a model for co-crystal formation with carboxylic acids. This interaction enhances its solubility and stability, potentially leading to improved antibacterial activity .

Agricultural Applications

Herbicide Development

Pyrimidine derivatives are essential in the synthesis of sulfonylurea herbicides. The compound can serve as an intermediate in creating herbicides that target specific plant enzymes, thereby controlling weed growth without affecting crop yield .

Structural Studies

Crystallography and Molecular Modeling

The crystal structure of this compound has been analyzed to understand its molecular interactions better. Crystallographic studies reveal the compound's ability to form stable intermolecular hydrogen bonds, which are critical for its biological activity .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, the inhibition efficacy of similar compounds on mild steel in hydrochloric acid medium has been analyzed, showing high efficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations:

Methyl groups on the pyrimidine ring (as in the target compound) may improve steric hindrance, affecting crystal packing and solubility relative to pyridine-based analogs .

Biological and Industrial Relevance :

- The 3,4,5-trimethoxy analog (CAS 149231-64-1) has documented roles in kinase inhibition due to its ability to mimic ATP-binding motifs, a property less evident in nitro-substituted derivatives .

- Pyridine-containing analogs (e.g., 332152-50-8) are often intermediates in metal-organic frameworks (MOFs) or ligand synthesis, whereas the target compound’s nitro group may limit such applications due to redox sensitivity .

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antitumor, antimicrobial, and enzyme inhibition properties, supported by relevant data and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H12N4O2 |

| Molecular Weight | 244.25 g/mol |

| Melting Point | Not specified |

| LogP | 2.28 |

This compound exhibits its biological effects through various mechanisms, including:

- Antitumor Activity : Research indicates that compounds with similar structures demonstrate significant antitumor activity. For example, a study found that derivatives of pyrimidine compounds showed high potential to inhibit cancer cell proliferation in vitro, particularly in 2D assays compared to 3D assays .

- Antimicrobial Properties : Certain nitro-substituted compounds have shown promising antibacterial activity. The presence of the nitro group is often linked to enhanced interaction with bacterial DNA, leading to cell death .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies on related compounds suggest that they can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

Antitumor Activity

A notable study investigated the antitumor effects of various nitrobenzamide derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCC827 | 6.26 ± 0.33 |

| NCI-H358 | 6.48 ± 0.11 |

These findings suggest that the compound has a strong potential as an antitumor agent .

Antimicrobial Activity

Research evaluating the antimicrobial efficacy of similar compounds found that those containing nitro groups exhibited enhanced antibacterial properties against common pathogens. The mechanism is believed to involve the disruption of bacterial DNA synthesis .

Enzyme Inhibition Studies

Inhibition studies on cytochrome P450 enzymes revealed that related compounds could significantly alter enzyme activity levels in liver microsomes from treated rats. For instance, exposure to these compounds resulted in a notable increase in certain enzyme activities while decreasing others, indicating a complex interaction with metabolic pathways .

Q & A

Q. What are the established synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide, and how can researchers validate intermediate purity?

Answer: The synthesis typically involves a multi-step approach:

- Step 1: Prepare the pyrimidine core (4,6-dimethylpyrimidin-2-amine) via condensation of acetylacetone with guanidine derivatives.

- Step 2: Nitration of 4-methylbenzoyl chloride at the meta position using mixed acid (HNO₃/H₂SO₄) to yield 4-methyl-3-nitrobenzoyl chloride.

- Step 3: Coupling the pyrimidine amine with the nitro-substituted benzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, THF) .

Validation: Use TLC with UV quenching for intermediates, and confirm final product purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

Answer:

- X-ray crystallography: Refine crystal structures using SHELXL (for small molecules) with WinGX for data processing . Anisotropic displacement parameters are critical for resolving nitro-group disorder .

- Spectroscopy: ¹H NMR (DMSO-d₆, 400 MHz) identifies aromatic protons (δ 8.1–8.3 ppm) and pyrimidine NH (δ 10.2 ppm). IR confirms C=O (1680 cm⁻¹) and NO₂ (1520 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental data (e.g., bond lengths, electronic properties)?

Answer:

- Case Example: If DFT-predicted nitro-group geometry conflicts with X-ray data, re-evaluate computational parameters (e.g., B3LYP/6-311+G(d,p) vs. CAM-B3LYP for charge transfer) .

- Validation: Perform multipole refinement (using HARt in WinGX) to model electron density anomalies near the nitro group . Cross-validate with electrostatic potential maps from IR/Raman .

Q. What strategies optimize reaction yield in the presence of competing side reactions (e.g., para-nitration or pyrimidine ring decomposition)?

Answer:

- Nitration Control: Use low temperatures (0–5°C) and stoichiometric HNO₃ to suppress para-substitution. Monitor via in-situ FTIR for real-time nitronium ion consumption .

- Pyrimidine Stability: Employ inert atmospheres (N₂/Ar) during coupling to prevent oxidative degradation. Additives like DMAP accelerate acyl transfer, reducing side-product formation .

Q. How can researchers design biological activity assays to probe this compound’s mechanism of action, given its structural similarity to known enzyme inhibitors?

Answer:

- Target Selection: Prioritize enzymes with pyrimidine-binding pockets (e.g., dihydrofolate reductase or kinase domains) based on structural analogs .

- Assay Design: Use fluorescence polarization (FP) for binding affinity (Kd) or ADP-Glo™ kinase assays. Include positive controls (e.g., methotrexate for DHFR) .

- Data Interpretation: Apply Hill plots to assess cooperativity and IC₅₀ curves with nonlinear regression (GraphPad Prism). Validate via siRNA knockdown of target enzymes .

Methodological Guidance Table

Contradictions & Mitigation

- Evidence Conflict: Synthesis protocols in (THF/NaOH) vs. (DCM/TEA) for coupling.

- Resolution: Test both conditions with in-line FTIR to monitor acyl intermediate stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.